molecular formula C13H11ClN2O2S B2959296 2-[(4-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride CAS No. 2241130-01-6

2-[(4-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Cat. No.: B2959296
CAS No.: 2241130-01-6
M. Wt: 294.75
InChI Key: GSHYAZBZAMFWFD-UHFFFAOYSA-N
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Description

2-[(4-Methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a synthetic compound featuring a 2,3-dihydro-1H-isoindole-1,3-dione core substituted with a 4-methyl-1,3-thiazole moiety via a methylene bridge. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications. Structural characterization of such compounds often employs tools like SHELXL for crystallographic refinement .

Properties

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)methyl]isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S.ClH/c1-8-7-18-11(14-8)6-15-12(16)9-4-2-3-5-10(9)13(15)17;/h2-5,7H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHYAZBZAMFWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2C(=O)C3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with phthalic anhydride under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions, including cyclization and chlorination, to yield the final compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(4-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which accounts for its antimicrobial properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Thiazole Substituent (Position) Core Modification Salt Form Molecular Weight Notable Properties
Target Compound 4-Methyl (position 2) None Hydrochloride ~326.8* Enhanced solubility via HCl salt; methyl group balances lipophilicity
2-{[2-(Aminomethyl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide 2-Aminomethyl (position 4) None Hydrobromide ~330.2 Aminomethyl enables hydrogen bonding; HBr salt may reduce solubility vs. HCl
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione 4-Chloromethyl (position 2) None None 292.74 Chlorine increases reactivity; potential for nucleophilic substitution
2-[(Dimethyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione Dimethyl (position 2) None None ~283.3 Increased lipophilicity; may affect membrane permeability
2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride None 4-(Methylamino)cyclohexyl Hydrochloride ~326.8 Bulky substituent alters steric profile; potential CNS activity

*Calculated based on molecular formula.

Key Research Findings

Solubility and Bioavailability

  • The hydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to non-ionic analogs (e.g., chloromethyl derivative in Table 1) and hydrobromide salts .
  • Dimethyl-thiazole derivatives (e.g., CAS 1909313-77-4) show increased lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .

Reactivity and Stability

  • The chloromethyl group in CAS 857549-83-8 introduces electrophilic reactivity, making it a candidate for prodrug strategies or covalent binding to targets .
  • Methyl substituents (as in the target compound) provide metabolic stability compared to reactive groups like chloromethyl .

Biological Activity

The compound 2-[(4-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a thiazole-based derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C12H12N2O3S
  • Molecular Weight : 252.30 g/mol
  • CAS Number : 43811086

The presence of the thiazole moiety is significant due to its established role in various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds with thiazole rings displayed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer potential. The compound has been linked to the inhibition of cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis : Studies indicate that thiazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death. For instance, compounds similar to this one have shown IC50 values in the low micromolar range against various cancer cell lines .
  • Cell Cycle Arrest : Some thiazole compounds induce cell cycle arrest at specific phases (G1 or G2/M), thereby inhibiting the proliferation of cancer cells .

Anticonvulsant Activity

Recent investigations have highlighted the anticonvulsant properties of thiazole derivatives. The compound has shown efficacy in animal models, with a significant reduction in seizure frequency compared to control groups. The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring can enhance anticonvulsant effects .

Case Studies

  • Anticancer Efficacy : A study focused on a series of thiazole derivatives similar to this compound demonstrated potent cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The most effective analogs exhibited IC50 values below 10 µM, suggesting strong anticancer potential .
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL. These findings support the use of thiazole derivatives in developing new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, affecting pathways critical for microbial growth and cancer cell proliferation.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes essential for cell survival.

Q & A

Q. What are the standard synthetic routes for preparing 2-[(4-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride?

The compound’s synthesis typically involves phthalimide intermediates and thiazole derivatives. A common approach is reacting phthalic anhydride with amines to form isoindole-1,3-dione cores, followed by alkylation with 4-methyl-1,3-thiazole derivatives. For example, benzoyl chloride intermediates can be used to introduce substituents via nucleophilic substitution or coupling reactions under reflux conditions . Thiazole moieties are often synthesized using thioureas or thioacetates with aldehydes, as seen in analogous heterocyclic systems .

Q. Which spectroscopic methods are critical for characterizing this compound and its intermediates?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity.
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for isoindole-dione).
  • Elemental analysis to validate empirical formulas, with discrepancies ≤0.4% indicating acceptable purity .
  • Melting point determination to assess crystallinity and compare against literature values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

Optimization strategies include:

  • Catalyst selection : Protic acids (e.g., acetic acid) or sodium acetate can enhance cyclization efficiency in thiazole formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while reflux in acetic acid facilitates condensation .
  • Temperature control : Reflux conditions (100–120°C) are critical for imide-thiazole coupling, but prolonged heating may degrade sensitive substituents .

Q. How should researchers address discrepancies in spectral data or melting points between synthesized batches?

  • Repurification : Recrystallization from DMF/acetic acid mixtures can remove impurities affecting melting points .
  • Alternative analytical methods : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to resolve ambiguities in NMR assignments .
  • Reaction monitoring : Employ TLC or in situ IR to detect side products early .

Q. What computational tools are effective for designing derivatives or predicting reaction pathways?

  • Quantum chemical calculations : Tools like Gaussian or ORCA can model transition states and energetics for thiazole-isoindole coupling .
  • Docking studies : Molecular docking (e.g., AutoDock) helps predict bioactivity by simulating interactions with target proteins, as demonstrated for structurally similar compounds .
  • AI-driven platforms : COMSOL Multiphysics or ICReDD’s reaction path search algorithms enable virtual screening of reaction conditions, reducing trial-and-error experimentation .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Light sensitivity : Store in amber glassware to prevent photodegradation of the thiazole moiety.
  • Moisture control : Desiccants (e.g., silica gel) are essential, as hydrolysis can cleave the isoindole-dione ring .
  • Temperature : Long-term storage at –20°C in sealed containers minimizes thermal decomposition .

Q. What mechanistic insights are critical for troubleshooting low yields in alkylation steps?

  • Nucleophilicity : The 4-methylthiazole’s nitrogen must be sufficiently nucleophilic for alkylation. Steric hindrance from the methyl group may require activating agents (e.g., NaH) .
  • Byproduct formation : Monitor for dimerization via LC-MS; adding radical inhibitors (e.g., BHT) can suppress unwanted side reactions .

Methodological Resources

  • Data Management : Use chemical software (e.g., PubChem, DSSTox) to cross-reference spectral libraries and ensure data integrity .
  • Experimental Design : Implement ICReDD’s feedback loop, where computational predictions guide condition screening, and experimental results refine models .

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